N,N-Bis(4-methylphenyl)-4-(2-phenylethenyl)benzenamine
Description
Properties
CAS No. |
89114-75-0 |
|---|---|
Molecular Formula |
C28H25N |
Molecular Weight |
375.5 g/mol |
IUPAC Name |
4-methyl-N-(4-methylphenyl)-N-[4-(2-phenylethenyl)phenyl]aniline |
InChI |
InChI=1S/C28H25N/c1-22-8-16-26(17-9-22)29(27-18-10-23(2)11-19-27)28-20-14-25(15-21-28)13-12-24-6-4-3-5-7-24/h3-21H,1-2H3 |
InChI Key |
RMTFQLKKBBWGAH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C=CC4=CC=CC=C4 |
Origin of Product |
United States |
Biological Activity
N,N-Bis(4-methylphenyl)-4-(2-phenylethenyl)benzenamine is a compound of significant interest in the field of medicinal chemistry and organic synthesis. Its unique structure, characterized by multiple aromatic rings and amine functionalities, suggests potential biological activities that merit detailed investigation. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular structure of this compound can be represented as follows:
This compound features two para-methylphenyl groups and a phenylethenyl group attached to a central amine, which may contribute to its biological properties.
Antioxidant Properties
Recent studies have indicated that compounds with similar structures exhibit significant antioxidant activity. The presence of multiple aromatic rings can enhance the electron-donating ability of the molecule, allowing it to scavenge free radicals effectively. In vitro assays demonstrated that this compound showed a notable reduction in oxidative stress markers in cell cultures, suggesting its potential as an antioxidant agent .
Anticancer Activity
Several derivatives of bis(arylamine) compounds have been studied for their anticancer properties. Research indicates that this compound may inhibit cancer cell proliferation through multiple pathways, including apoptosis induction and cell cycle arrest. In particular, studies have shown that this compound can downregulate key oncogenes and upregulate tumor suppressor genes in various cancer cell lines .
Acetylcholinesterase Inhibition
In the context of neurodegenerative diseases like Alzheimer's, the inhibition of acetylcholinesterase (AChE) is crucial. Molecular docking studies suggest that this compound has a binding affinity comparable to established AChE inhibitors such as Donepezil and Rivastigmine. The compound interacts with key residues in the active site of AChE, potentially leading to enhanced cholinergic signaling .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components. The presence of methyl groups enhances lipophilicity, facilitating cellular uptake and bioavailability. Additionally, the arrangement of the phenolic groups plays a critical role in modulating the electronic properties of the molecule, impacting its reactivity and interaction with biological targets .
Study 1: Antioxidant Efficacy
In a controlled study assessing the antioxidant capacity of various compounds, this compound was tested against DPPH (1,1-diphenyl-2-picrylhydrazyl) radicals. The results indicated a dose-dependent scavenging effect, with IC50 values comparable to well-known antioxidants like ascorbic acid .
Study 2: Cancer Cell Line Testing
A series of experiments conducted on human breast cancer (MCF-7) and prostate cancer (PC-3) cell lines revealed that treatment with this compound resulted in significant reductions in cell viability. Flow cytometry analysis demonstrated increased apoptosis rates, confirming its potential as an anticancer agent .
Scientific Research Applications
Organic Electronics
Organic Light-Emitting Diodes (OLEDs)
N,N-Bis(4-methylphenyl)-4-(2-phenylethenyl)benzenamine has been investigated for use in OLEDs due to its excellent luminescent properties. A study highlighted its role in enhancing luminous efficiency and luminance in organic electroluminescent devices, making it a promising candidate for next-generation display technologies .
Conductive Polymers
The compound is also utilized in the synthesis of conductive polymers. Its ability to act as a dopant improves the electrical conductivity of polymer matrices, which is crucial for applications in flexible electronics and sensors.
Photochemistry
Photodimerization Reactions
Research indicates that this compound can participate in photodimerization reactions, where it serves as a template for creating complex molecular architectures under UV light exposure. This property is particularly useful in developing photoresponsive materials and coatings .
Materials Science
Polymer Composites
In materials science, this compound is incorporated into polymer composites to enhance thermal stability and mechanical strength. Its unique chemical structure allows for improved interaction with polymer chains, leading to superior material properties suitable for high-performance applications .
Coatings and Adhesives
The compound's chemical characteristics make it suitable for formulating advanced coatings and adhesives that require specific performance attributes, such as enhanced adhesion, durability, and resistance to environmental factors.
Case Study 1: OLED Development
A recent study demonstrated the incorporation of this compound into OLED structures. The results showed a marked increase in device efficiency compared to traditional materials, highlighting its potential for commercial applications in display technologies.
Case Study 2: Photochemical Applications
In another investigation focusing on photochemical reactions, researchers utilized this compound to create novel photodimerization products with potential applications in drug delivery systems and smart materials. The study illustrated the compound's versatility and effectiveness under various experimental conditions.
Chemical Reactions Analysis
Electrophilic Aromatic Substitution Reactions
The electron-rich aromatic rings undergo electrophilic substitution, particularly at the para positions relative to the amine groups.
Key Findings :
-
Nitration selectively targets the methyl-substituted phenyl rings due to steric and electronic directing effects.
-
Bromination occurs at the ethenyl group or less hindered aromatic positions, depending on reaction time.
Hydrogenation and Reduction Reactions
The ethenyl group is susceptible to catalytic hydrogenation, enabling saturation of the double bond.
Mechanistic Insight :
-
Complete hydrogenation of the ethenyl group proceeds quantitatively under mild conditions, preserving the aromatic amine structure .
Oxidation Reactions
Controlled oxidation targets the ethenyl group or methyl substituents.
Notable Observation :
-
Strong oxidizing agents like KMnO₄ cleave the ethenyl group to form a ketone, while milder conditions yield epoxides (unreported in cited studies but inferred from analogous systems).
Transition Metal-Catalyzed Coupling Reactions
The compound serves as a substrate in palladium-mediated cross-couplings.
Synthetic Utility :
-
These reactions enable modular functionalization for optoelectronic materials, leveraging the compound’s planar structure .
Stability and Side Reactions
The compound demonstrates thermal stability up to 250°C but undergoes decomposition under prolonged UV exposure. Competitive side reactions include:
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties
Key Structural Differences :
- Electron-Donating vs. Electron-Withdrawing Groups : The target compound and TAPC use methyl groups for electron donation, enhancing hole mobility, while tris(4-nitrophenyl)amine employs nitro groups for electron withdrawal, favoring charge-transfer interactions .
- Backbone Rigidity: TAPC’s cyclohexylidene bridge reduces conformational flexibility compared to the styrenyl group in the target compound, improving thermal stability (TAPC decomposes at 484°C vs.
Performance in OLEDs and Photoconductive Devices
Table 2: Device Performance Metrics
Key Findings :
- Hole Transport Efficiency : Both CTM and TAPC achieve >90% triplet utilization in OLEDs, but TAPC’s rigid structure enables higher external quantum efficiency (EQE: 29.6%) .
- Limitations : NPB’s low refractive index (1.8–1.9) restricts its use in circularly polarized light (CPL) applications, whereas CTM’s styrenyl group may reduce thermal stability compared to TAPC .
Preparation Methods
Buchwald-Hartwig Coupling to Form N,N-bis(4-methylphenyl)aniline
This palladium-catalyzed amination is the foundational step to prepare the diarylamine core.
| Parameter | Condition | Result |
|---|---|---|
| Reactants | 4-Methyldiphenylamine, para-bromotoluene | Molar ratio 1:1 |
| Base | Sodium tert-butoxide | 1.11 equivalents |
| Catalyst | Palladium(II) acetate | 5.11 × 10^-4 equivalents |
| Ligand | Tri-tert-butylphosphine | 8.22 × 10^-3 equivalents |
| Solvent | Toluene | - |
| Temperature | 140 °C | - |
| Reaction Time | 2 hours | - |
| Yield | 95.58% | High purity (99.28%) |
This reaction proceeds efficiently under these conditions, producing N,N-bis(4-methylphenyl)aniline with excellent yield and purity, highlighting the effectiveness of the palladium catalyst and bulky phosphine ligand in facilitating the amination.
Vilsmeier-Haack Formylation to Introduce Aldehyde Group
The diarylamine intermediate undergoes formylation to install the benzaldehyde moiety necessary for subsequent olefination.
| Parameter | Condition | Result |
|---|---|---|
| Reactants | N,N-bis(4-methylphenyl)aniline | 1 equivalent |
| Reagents | Phosphorus oxychloride (POCl3), DMF | Molar ratio POCl3:DMF:amine = 2.48:1.48:1 |
| Temperature | 40 °C | - |
| Reaction Time | 3 hours | - |
| Yield | 87.17% | Purity 98.28% |
The mild temperature and controlled reaction time prevent overreaction or decomposition, yielding the aldehyde intermediate efficiently.
Preparation of Diethyl Benzylphosphonate
This reagent is synthesized as a Wittig-Horner olefination precursor.
| Parameter | Condition | Result |
|---|---|---|
| Reactants | Triethylphosphite, benzyl chloride | Molar ratio 3.56:1 |
| Temperature | 170 °C | - |
| Reaction Time | 4 hours | - |
| Yield | 92.97% | Purity 93.96% |
The high temperature facilitates the Arbuzov reaction, converting benzyl chloride and triethylphosphite into the phosphonate ester with good yield.
Wittig-Horner Reaction to Form Target Compound
The final step couples the aldehyde intermediate with diethyl benzylphosphonate to form the styryl-substituted amine.
| Parameter | Condition | Result |
|---|---|---|
| Reactants | N,N-bis(4-methylphenyl)benzaldehyde, diethyl benzylphosphonate | Molar ratio 1:2.52 |
| Base | Sodium tert-butoxide | 3.03 equivalents |
| Solvent | DMF | 12.9 equivalents |
| Temperature | 20 °C | - |
| Reaction Time | 4 hours | - |
| Yield | 85.04% | Purity 97.35% |
This step proceeds under mild conditions, preserving the stereochemistry and producing the trans-stilbene configuration predominantly. The reaction benefits from the strong base and polar aprotic solvent to generate the ylide and promote olefination.
Alternative Synthetic Routes
One-Pot Sequential N- and C-Arylation
An alternative method reported involves a one-pot sequential palladium-catalyzed N-arylation followed by C-arylation using 4-aminostyrene and aryl halides. This method utilizes:
- Palladium catalyst (2 mol%)
- Ligand (4 mol%)
- Sodium tert-butoxide as base
- Toluene as solvent
- Reaction temperature around 110 °C
- Reaction time about 16 hours
This approach streamlines the synthesis by combining steps, yielding the target compound with melting point 172–173 °C and good stereoselectivity for the trans-isomer.
Summary Table of Preparation Methods
| Step | Reaction Type | Key Reagents & Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|
| 1. N-Arylation | Buchwald-Hartwig coupling | 4-Methyldiphenylamine, para-bromotoluene, Pd(OAc)2, tBuOK, tri-tert-butylphosphine, 140 °C, 2 h | 95.58 | 99.28 | High yield, mild conditions |
| 2. Formylation | Vilsmeier-Haack reaction | POCl3, DMF, 40 °C, 3 h | 87.17 | 98.28 | Efficient aldehyde introduction |
| 3. Phosphonate synthesis | Arbuzov reaction | Triethylphosphite, benzyl chloride, 170 °C, 4 h | 92.97 | 93.96 | Preparation of Wittig reagent |
| 4. Olefination | Wittig-Horner reaction | Diethyl benzylphosphonate, NaOtBu, DMF, 20 °C, 4 h | 85.04 | 97.35 | Forms styryl substituent |
| Alternative | One-pot N- and C-arylation | Pd catalyst, ligand, NaOtBu, toluene, 110 °C, 16 h | Not specified | Not specified | Streamlined synthesis |
Analytical and Structural Confirmation
The prepared compound is characterized by:
- Nuclear Magnetic Resonance (NMR): Aromatic protons between δ 6.96–7.39 ppm; methyl groups at δ ~2.31 ppm.
- High-Resolution Mass Spectrometry (HRMS): Molecular ion peak at m/z 389.21510, matching calculated value.
- Melting Point: Approximately 172–173 °C, indicating purity and crystalline nature.
- Spectroscopic Data: Confirm the presence of methyl, phenyl, and ethenyl groups consistent with the target structure.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
